4'-Acetylbenzo-15-crown 5-Ether
Overview
Description
4’-Acetylbenzo-15-crown 5-Ether is a chemical compound . It is a derivative of benzo-15-crown-5 .
Synthesis Analysis
The synthesis of functionalised crown ethers like 4’-Acetylbenzo-15-crown 5-Ether typically involves a radical mediated cross dehydrogenative coupling initiated either by photochemical or thermal/chemical activation . Another method involves the preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A method involving Baeyer-Villiger oxidation followed by alkaline hydrolysis was developed for synthesizing 4'-hydroxybenzo-15-crown-5, which forms air-stable hydrated crystals (Wada et al., 1980).
- Copolymers Incorporating Crown Ethers : Ruthenium-catalyzed step-growth copolymerization of 4'-acetylbenzo-15-crown-5 with α,ω-dienes resulted in the synthesis of novel, thermally stable copolymers (Wang et al., 1996).
Chemical Behavior and Reactions
- Aldol Reaction Acceleration : Potassium cations facilitate acceleration of the aldol reaction between formylbenzo-15-crown-5 and acetylbenzo-15-crown-5 through the formation of a sandwich complex (Howell et al., 2001).
- Interaction with Metal Cations : Studies on 4'-tert-Alkylbenzo[15]Crown-5-Ether revealed specific interactions and complex formations with potassium thiocyanate (Beger & Meerbote, 1985).
Applications in Chromatography and Sensing
- Chromatography Applications : A polysiloxane synthesized from 3-allylbenzo-15-crown-5 was used as a stationary phase in open-tubular capillary column chromatography, demonstrating unique retention behaviors (Zhang et al., 1990).
- Sensor Development : Novel phenylalanine derivatives bearing benzimidazole and crown ethers as coordinating units were synthesized for use as fluorimetric chemosensors for metal ion detection (Esteves et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJYHEGDUAQGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194583 | |
Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetylbenzo-15-crown 5-Ether | |
CAS RN |
41757-95-3 | |
Record name | 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41757-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Acetylbenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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